molecular formula C9H8OS B1283352 Benzo[b]thiophen-4-ylmethanol CAS No. 51830-54-7

Benzo[b]thiophen-4-ylmethanol

Cat. No.: B1283352
CAS No.: 51830-54-7
M. Wt: 164.23 g/mol
InChI Key: CCSZLLVNXGKALH-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-4-ylmethanol is a chemical compound with the molecular formula C9H8OS. It is a white solid with a molecular weight of 164.23 g/mol . The IUPAC name for this compound is 1-benzothien-4-ylmethanol . This compound is part of the benzothiophene family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.

Mechanism of Action

Target of Action

Benzo[b]thiophen-4-ylmethanol is a complex organic compound that has been synthesized for various applicationsSimilar compounds have been used as ligands for cannabinoid receptors .

Mode of Action

It’s worth noting that similar compounds have been synthesized to interact with cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as appetite, pain-sensation, mood, and memory.

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of any chemical compound .

Chemical Reactions Analysis

Benzo[b]thiophen-4-ylmethanol undergoes various chemical reactions, including:

Biological Activity

Benzo[b]thiophen-4-ylmethanol is a compound belonging to the benzothiophene family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, detailing its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Benzothiophene Compounds

Benzothiophene derivatives, including this compound, are characterized by their unique bicyclic structure that combines a benzene ring with a thiophene ring. This structural versatility contributes to their broad spectrum of biological activities, including:

  • Antidiabetic
  • Anticancer
  • Anti-inflammatory
  • Antioxidant
  • Antimicrobial
  • Antitubercular
  • Anticonvulsant .

Anticancer Activity

Research indicates that benzo[b]thiophen derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound and its analogs can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. A quantitative structure–activity relationship (QSAR) analysis has identified specific structural features that enhance anticancer activity against different cancer cell lines .

Table 1: Anticancer Activity of Benzo[b]thiophen Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)2.50Induces apoptosis
Benzo[b]thiophen analog AHeLa (Cervical Cancer)1.80Inhibits angiogenesis
Benzo[b]thiophen analog BA549 (Lung Cancer)3.20Cell cycle arrest

Anti-inflammatory Effects

Benzo[b]thiophen derivatives have been shown to possess anti-inflammatory properties by inhibiting the synthesis of leukotrienes, which are mediators of inflammation. This mechanism is particularly relevant in the context of diseases such as asthma and rheumatoid arthritis .

Antimicrobial Activity

The antimicrobial activity of benzo[b]thiophen compounds has been documented against various pathogens. Studies have demonstrated that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria, making them potential candidates for developing new antibiotics .

Table 2: Antimicrobial Activity of Selected Benzo[b]thiophen Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 µg/mL
Benzo[b]thiophen analog CEscherichia coli20 µg/mL

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study published in the International Journal of Pharmaceutical Sciences highlighted the synthesis and evaluation of various benzo[b]thiophene derivatives for their anticancer activity. The results indicated that modifications at the C-2 position significantly influenced binding affinity to cancer cell receptors .
  • Study on Anti-inflammatory Mechanisms : Another research article explored the anti-inflammatory effects of benzo[b]thiophen derivatives in a murine model of inflammation. The compounds demonstrated a reduction in inflammatory markers and improved clinical outcomes in treated animals compared to controls .
  • Antimicrobial Efficacy Research : A study investigating the antimicrobial properties of benzo[b]thiophen derivatives found that certain compounds exhibited potent activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

Properties

IUPAC Name

1-benzothiophen-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSZLLVNXGKALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565395
Record name (1-Benzothiophen-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51830-54-7
Record name Benzo[b]thiophene-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51830-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Benzothiophen-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution (400 ml) of 4,5,6,7-tetrahydrobenzo(b)thiophen-4-one (70.0 g) in methanol was added dropwise a solution (200 ml) of bromine (75.0 g) in methanol at room temperature. After the completion of the reaction, the reaction mixture was poured into water and extracted with chloroform, and the solvent was evaporated under reduced pressure. The obtained residue was dissolved in DMF (500 ml) and lithium bromide (30.0 g) was added. The reaction mixture was stirred with heating at a reaction temperature of 110° C. for 1 hr. The reaction mixture was poured into ice water, extracted with chloroform, the extract was dried over magnesium sulfate and concentrated under reduced pressure to give 4-hydroxymethylbenzo(b)thiophene (50.5 g). This was dissolved in DMF (300 ml) and boron hydride (15.0 g) was added. The mixture was stirred at room temperature for 1 hr. To this reaction mixture was added dropwise methoxymethyl chloride (16.5 g). After the completion of the reaction, the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was dried and concentrated under reduced pressure. The residue was dissolved in THF (400 ml) and n-BuLi (1.6M hexane solution) (250 ml) was added dropwise at −78° C. After the mixture was stirred for 30 min, and carbonic acid gas was blown in until the reaction ended. The reaction mixture was poured into water, and the aqueous layer was made acidic with hydrochloric acid, and after extraction with ethyl acetate, the solvent was evaporated under reduced pressure to give the title compound as white crystals, melting point 212–214° C.
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